molecular formula C6H5Cl2NO2S B1167480 INTERLEUKIN-2 CAS No. 102524-44-7

INTERLEUKIN-2

货号: B1167480
CAS 编号: 102524-44-7
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Interleukin-2 is a type of cytokine signaling molecule in the immune system. It is a protein that regulates the activities of white blood cells, which are responsible for immunity. This compound is part of the body’s natural response to microbial infection and in discriminating between foreign (“non-self”) and “self” entities. It mediates its effects by binding to this compound receptors, which are expressed by lymphocytes .

准备方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of interleukin-2 is a complex process due to its hydrophobic nature and tendency to aggregate. A tunable backbone modification strategy has been employed to introduce solubilizing tags for peptide purification and ligation processes. This method involves the use of peptide hydrazide chemistry and special ligation solvent conditions .

Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. This method includes inserting the gene encoding this compound into bacterial or mammalian cells, which then produce the protein. The protein is subsequently purified through various chromatographic techniques .

化学反应分析

Types of Reactions: Interleukin-2 undergoes various biochemical reactions, including phosphorylation and dimerization. These reactions are crucial for its function in signal transduction pathways .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include peptide hydrazides and solubilizing tags. The conditions often involve specific pH levels and temperatures to maintain protein stability .

Major Products: The major products formed from these reactions are modified this compound proteins with enhanced stability and solubility, which are crucial for their therapeutic applications .

科学研究应用

Cancer Immunotherapy

IL-2 has been extensively studied as an immunotherapeutic agent for various malignancies, particularly metastatic melanoma and renal cell carcinoma. High-dose IL-2 therapy has shown objective response rates of 20% to 35% in selected patients with advanced cancers . Notably, complete responses have been durable, with some patients remaining disease-free for over two years .

Table 1: Summary of Clinical Trials Using this compound for Cancer Treatment

Study TypeCancer TypePatient PopulationResponse RateNotes
Phase II TrialMetastatic Melanoma255 patients14% overall5% achieved complete response
High-Dose IL-2Renal Cell Carcinoma652 patients20%-35%Durable responses observed
Low-Dose IL-2Primary Sjögren's Syndrome60 patientsEffective and well tolerated Restored immune balance

Autoimmune Diseases

Recent studies have explored the use of low-dose IL-2 in treating autoimmune conditions such as primary Sjögren's syndrome. A randomized controlled trial demonstrated that low-dose IL-2 effectively restored immune balance by increasing regulatory T cells while minimizing side effects . This application underscores IL-2's potential not only as an anti-cancer agent but also as a modulator of immune responses in autoimmune diseases.

Engineered Forms of IL-2

Recent advancements include the development of mutant forms of IL-2 with reduced affinity for the high-affinity receptor. These engineered variants aim to enhance antitumor activity while minimizing adverse effects. For instance, studies have shown that a mutant IL-2 can induce greater cytotoxicity against tumors without significantly affecting normal tissues .

Table 2: Comparison of Wild-Type and Mutant this compound

FeatureWild-Type this compoundMutant this compound
Affinity for IL-2RαHighReduced
CytotoxicityModerateEnhanced
Side EffectsSevereMild
Antitumor EfficacyVariableImproved

Case Study 1: High-Dose this compound in Metastatic Cancer

In a cohort study involving 652 patients treated with high-dose IL-2, significant tumor regressions were observed, particularly in those with metastatic renal cell carcinoma. The study highlighted the importance of patient selection and optimal dosing strategies to maximize therapeutic outcomes while managing toxicity .

Case Study 2: Low-Dose this compound in Autoimmunity

A double-blind trial involving patients with primary Sjögren's syndrome demonstrated that low-dose IL-2 not only improved clinical symptoms but also restored immune homeostasis by increasing regulatory T cell populations. This finding suggests that low doses can be safely administered to modulate immune responses in autoimmune diseases .

作用机制

Interleukin-2 exerts its effects by binding to its receptor, which consists of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). This binding leads to the activation of various signaling pathways, including the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. These pathways result in the proliferation and activation of T cells and natural killer cells .

相似化合物的比较

Similar Compounds: Interleukin-2 is part of a family of cytokines that includes interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. These cytokines share a common gamma chain in their receptors and have overlapping functions in the immune system .

Uniqueness: What sets this compound apart is its dual role in both promoting immune activation and regulating immune tolerance. This dual functionality makes it a unique and valuable tool in immunotherapy, as it can be used to enhance the immune response against tumors while also maintaining immune homeostasis .

生物活性

Interleukin-2 (IL-2) is a pivotal cytokine in the immune system, primarily known for its role in the proliferation and activation of T cells and natural killer (NK) cells. This article explores the biological activity of IL-2, focusing on its mechanisms, therapeutic applications, and recent research findings.

Overview of this compound

IL-2 was first identified as a T-cell growth factor and has since been recognized for its broad biological functions, including:

  • T Cell Proliferation : IL-2 stimulates the growth and differentiation of T cells, particularly CD8+ cytotoxic T lymphocytes.
  • NK Cell Activation : It enhances the cytolytic activity of NK cells, which are crucial for the elimination of tumor cells.
  • Regulatory Functions : IL-2 is essential for the development and maintenance of regulatory T cells (Tregs), which help maintain immune tolerance and prevent autoimmunity .

IL-2 exerts its effects through binding to the IL-2 receptor (IL-2R), which exists in three forms: low-affinity (IL-2Rβ), intermediate-affinity (IL-2Rγ), and high-affinity (IL-2Rα). The high-affinity receptor is crucial for mediating the potent effects of IL-2 on T cell proliferation and activation. However, this strong interaction can also lead to significant side effects, limiting its therapeutic use .

Table 1: Types of IL-2 Receptors

Receptor TypeCompositionAffinity Level
Low-AffinityIL-2RβLow
Intermediate-AffinityIL-2RγModerate
High-AffinityIL-2Rα + IL-2Rβ + IL-2RγHigh

Therapeutic Applications

IL-2 has been extensively studied as an immunotherapy agent, particularly in oncology. Its ability to induce robust T cell responses has led to its use in treating various cancers, notably metastatic melanoma and renal cell carcinoma.

Case Studies

  • Metastatic Melanoma :
    • A landmark case involved a 33-year-old woman treated with high-dose IL-2 who achieved complete remission from metastatic melanoma after experiencing severe side effects, including capillary leak syndrome . This case highlighted the potential of IL-2 as a powerful immunotherapeutic agent despite its toxicity.
  • Clinical Trials :
    • A systematic review reported that high-dose bolus IL-2 therapy resulted in objective response rates of 15% in melanoma patients and 19% in renal cancer patients . These studies underline the efficacy of IL-2 but also emphasize the need for careful patient selection due to associated risks.

Recent Research Findings

Recent studies have focused on modifying IL-2 to enhance its therapeutic index. For instance, researchers have developed mutant forms of IL-2 that exhibit reduced affinity for the high-affinity receptor while maintaining antitumor activity. These mutants show promise in reducing toxicity while still promoting immune responses .

Table 2: Comparison of Wild Type and Mutant IL-2

PropertyWild Type IL-2Mutant IL-2
Affinity for IL-2RαHighReduced
PBMC Proliferation InductionHighModerate
IFN-gamma SecretionHigherLower
Antitumor ActivityEffectiveMore effective

属性

CAS 编号

102524-44-7

分子式

C6H5Cl2NO2S

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。